molecular formula C10H12ClNO2 B1372043 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride CAS No. 1211618-19-7

1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride

Cat. No. B1372043
CAS RN: 1211618-19-7
M. Wt: 213.66 g/mol
InChI Key: PKWJOVLAHBCCTC-UHFFFAOYSA-N
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Description

“1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride” is a chemical compound with the molecular weight of 213.66 . The IUPAC name for this compound is 1-amino-1-indanecarboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO2.ClH/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,11H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 213.66 . The storage temperature is room temperature .

Scientific Research Applications

1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Medicine Neuroprotective Agents: This compound has been identified as a potential neuroprotective agent. It may be used to prevent and treat diseases caused by excessive formation and accumulation of active oxygen radicals, peroxidized substances such as peroxidized lipids, or defects in the prophylaxis mechanism of the body. This includes applications as anti-arteriosclerotic agents, anti-inflammatory agents, analgesics, autoimmune disease curative agents, platelets aggregation inhibitory agents, hypotensive agents, anti-hyperlipemic agents, and preventive and curative agents for retinosis of immature infants and cataracts .

Medicine Monoamine Oxidase B Inhibitors: Derivatives of 1-amino-2,3-dihydro-1H-indene have been discovered as selective monoamine oxidase B inhibitors. These inhibitors are significant for their potential use in treating neurological disorders such as Parkinson’s disease .

Medicine COX-2 Inhibitors: The compound’s derivatives have been synthesized and evaluated for their COX-2 inhibitory activities. COX-2 inhibitors are important in the treatment of pain and inflammation .

Chemistry Organic Synthesis: In the field of organic chemistry, this compound is widely used as an intermediate or reaction reagent. It is also utilized in research areas such as the synthesis of complexes .

Medicine DDR1 Inhibitory Potency: Research has shown that certain modifications to the compound can maintain its DDR1 inhibitory potency. DDR1 inhibition is relevant in cancer therapy as it plays a role in tumor progression .

Chemistry Material Safety Data Sheets (MSDS): The compound is listed with its material safety data sheets which provide detailed information on handling, storage, and safety measures. This is crucial for researchers and chemists who work with this compound in various applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-amino-2,3-dihydroindene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWJOVLAHBCCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride
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Reactant of Route 6
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